L-Glutamic acid, ion(1-)
Overview
Description
L-Glutamic acid, ion(1-), also known as glutamate, is the anionic form of L-glutamic acid. It is a non-essential amino acid that plays a crucial role in various biological processes. Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and is involved in cognitive functions such as learning and memory . It is also a key molecule in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamic acid can be synthesized through several methods. One common method involves the hydrolysis of proteins, such as gluten, which releases L-glutamic acid. Another method is the fermentation process, where specific strains of bacteria, such as Corynebacterium glutamicum, are used to produce L-glutamic acid from carbohydrates .
Industrial Production Methods
Industrial production of L-glutamic acid typically involves microbial fermentation. In this process, microorganisms are cultured in a nutrient-rich medium, and L-glutamic acid is produced as a metabolic byproduct. The fermentation broth is then subjected to various purification steps to isolate and purify the L-glutamic acid .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, ion(1-), undergoes various chemical reactions, including:
Oxidation: L-Glutamic acid can be oxidized to form 2-oxoglutarate, a key intermediate in the Krebs cycle.
Decarboxylation: The decarboxylation of L-glutamic acid produces gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.
Transamination: L-Glutamic acid can undergo transamination reactions to form other amino acids, such as alanine and aspartate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Decarboxylation: This reaction is catalyzed by the enzyme glutamate decarboxylase.
Transamination: Aminotransferase enzymes facilitate transamination reactions.
Major Products
2-Oxoglutarate: Formed during oxidation reactions.
Gamma-Aminobutyric Acid (GABA): Produced through decarboxylation.
Alanine and Aspartate: Formed through transamination reactions.
Scientific Research Applications
L-Glutamic acid, ion(1-), has numerous applications in scientific research:
Mechanism of Action
L-Glutamic acid, ion(1-), exerts its effects primarily through the activation of glutamate receptors. These receptors are classified into two main types:
Ionotropic Receptors: These include NMDA, AMPA, and kainate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission.
Metabotropic Receptors: These are G protein-coupled receptors that modulate neuronal excitability and synaptic plasticity through second messenger systems.
Glutamate cannot cross the blood-brain barrier in significant amounts, so it is converted into L-glutamine, which can cross the barrier and is then converted back into glutamate in the brain .
Comparison with Similar Compounds
L-Glutamic acid, ion(1-), can be compared with other similar compounds, such as:
L-Aspartic Acid: Another acidic amino acid with similar properties but differs in its side chain structure.
L-Glutamine: The amide form of L-glutamic acid, which serves as a nitrogen donor in various biosynthetic processes.
Gamma-Aminobutyric Acid (GABA): The decarboxylation product of L-glutamic acid, which acts as an inhibitory neurotransmitter.
L-Glutamic acid is unique due to its dual role as a metabolic intermediate and a neurotransmitter, making it essential for both cellular metabolism and brain function .
Properties
IUPAC Name |
(2S)-2-amino-5-hydroxy-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-VKHMYHEASA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NO4- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11070-68-1, 7528-09-8 | |
Record name | Glutamate(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11070-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamate ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, calcium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | L-GLUTAMIC ACID, ION(1-) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0V4V954NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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